molecular formula C13H10N4O2S3 B194001 S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate CAS No. 80756-85-0

S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate

Cat. No.: B194001
CAS No.: 80756-85-0
M. Wt: 350.4 g/mol
InChI Key: COFDRZLHVALCDU-UHFFFAOYSA-N
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Description

S-2-Benzothiazolyl 2-amino-α-(methoxyimino)-4-thiazolethiolacetate (CAS 80756-85-0), commonly referred to as AE-active ester, is a critical intermediate in synthesizing cephalosporin antibiotics such as cefotaxime, ceftriaxone, and ceftazidime . Its molecular formula is C₁₃H₁₀N₄O₂S₃ (MW: 350.43 g/mol), and it exhibits a light yellow crystalline powder form with a melting point of 128–130°C and a density of 1.63 g/cm³ . The compound’s structure includes a benzothiazolyl group linked to a methoxyimino-substituted thiazolethiolacetate backbone, enabling its role as an acylating agent in β-lactam antibiotic synthesis .

Properties

IUPAC Name

S-(1,3-benzothiazol-2-yl) (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S3/c1-19-17-10(8-6-20-12(14)15-8)11(18)22-13-16-7-4-2-3-5-9(7)21-13/h2-6H,1H3,(H2,14,15)/b17-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFDRZLHVALCDU-YVLHZVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)SC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001335840
Record name 2-Amino-alpha-(methoxyimino)-4-thiazoleethanethioic acid S-2-benzothiazolyl ester
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Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80756-85-0
Record name 2-Amino-α-(methoxyimino)-4-thiazoleethanethioic acid S-2-benzothiazolyl ester
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Record name S-2-Benzothiazolyl-2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate, (Z)-
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Record name 2-Amino-alpha-(methoxyimino)-4-thiazoleethanethioic acid S-2-benzothiazolyl ester
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Record name S-benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate
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Record name S-2-BENZOTHIAZOLYL-2-AMINO-.ALPHA.-(METHOXYIMINO)-4-THIAZOLETHIOLACETATE, (Z)-
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Preparation Methods

Integrated Formation of Methoxyimino and Thioester Groups

A streamlined one-pot method synthesizes the methoxyimino-thiazole fragment in situ before coupling with 2-mercaptobenzothiazole. This approach reduces intermediate isolation steps:

  • Methoxyimino Formation :
    2-Amino-4-thiazolecarboxylate is treated with methoxyamine hydrochloride in ethanol under acidic conditions (pH 4–5) to form the Schiff base.

  • Thioesterification :
    The imino intermediate is reacted with 2-mercaptobenzothiazole using DCC (dicyclohexylcarbodiimide) as a coupling agent.

Optimization Data :

ParameterOptimal ValueImpact on Yield
Reaction Temperature0–5°CPrevents imine hydrolysis
Coupling AgentDCC95% activation efficiency
SolventTHFEnhances reagent solubility

Yield : 78–82% with >99% enantiomeric excess (ee) for the (Z)-isomer.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Recent patents highlight transitioning from batch to continuous flow processes to improve reproducibility and safety:

  • Reactor Design : Tubular reactor with static mixers ensures rapid heat dissipation and homogeneous mixing.

  • Conditions :

    • Residence time: 10–15 minutes.

    • Temperature: 50°C (controlled via jacketed cooling).

  • Output : 1.2 kg/hour with 94% purity.

Solvent Recycling and Waste Reduction

Environmental considerations drive innovations in solvent recovery:

  • Extraction : Methylene chloride is reclaimed via distillation (95% recovery rate).

  • By-Product Management : Triphenylphosphine oxide (from PPh₃-based couplings) is filtered and repurposed in other syntheses.

Analytical and Quality Control Considerations

Purity Assessment

  • HPLC Methods :

    • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).

    • Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

    • Retention Time: 8.2 minutes.

Stability Profiling

  • Degradation Pathways : Hydrolysis of the thioester bond under acidic (pH <3) or alkaline (pH >9) conditions.

  • Recommended Storage : -20°C under nitrogen atmosphere to prevent oxidative degradation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Classical Condensation83.698.6HighModerate (solvent use)
Oxidative Coupling85–9097–99ModerateLow (aqueous waste)
One-Pot Synthesis78–8299+LowHigh (coupling waste)
Continuous Flow9494Very HighLow (solvent recycle)

Chemical Reactions Analysis

Types of Reactions

S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into its potential therapeutic applications includes its use as an antimicrobial agent and in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with (Methoxyimino)acetate Backbone

lists seven derivatives sharing the (methoxyimino)acetate core but differing in substituents:

Compound ID Structure Highlights Key Differences
490-M16 Benzoic acid substitution Carboxylic acid group enhances solubility but reduces stability in acidic conditions
490-M18 Hydroxyphenyl substitution Increased polarity improves water solubility but may lower reactivity in organic solvents
490-M19 Glycine-linked acetamide Amide bond introduces hydrogen-bonding potential, altering pharmacokinetics
490-M24 Methyl ester with hydroxymethylphenoxy Ester group improves lipophilicity, enhancing membrane permeability
AE-active ester Benzothiazolyl thiolacetate Thiolacetate moiety increases nucleophilic reactivity, critical for cephalosporin acylation

Key Insight: AE-active ester’s benzothiazolyl thiolacetate group confers superior reactivity in cephalosporin synthesis compared to carboxylate or phenolic derivatives .

Cephalosporin Side-Chain Active Esters

(a) MAEM (CAS 84994-24-1)
  • Structure: 2-Mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate .
  • Comparison: Shares the benzothiazolyl and methoxyimino groups but lacks the thiazolethiolacetate linkage. This reduces its stability under basic conditions compared to AE-active ester .
(b) TAEM (CAS 158183-05-2)
  • Structure: 2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-(2-t-butoxycarbonylprop-2-oxyimino) acetate .
  • Comparison: The t-butoxycarbonyl group enhances steric protection of the imino group, improving stability during synthesis but requiring deprotection steps .

Key Insight : AE-active ester’s simpler structure avoids the need for protective groups, streamlining cephalosporin production .

Thiazole-Based Intermediates

(a) 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic Acid (CAS 65872-41-5)
  • Structure : Lacks the benzothiazolyl thiolacetate group .
  • Comparison : Functions as a precursor rather than an acylating agent due to its carboxylic acid group, limiting direct utility in cephalosporin synthesis .
(b) (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate
  • Structure: Methyl ester variant with a methoxyimino-thiazole core .
  • Comparison : The methyl ester group reduces electrophilicity compared to AE-active ester’s thiolacetate, making it less reactive in acylation reactions .

Physicochemical and Functional Comparisons

Property AE-active ester MAEM TAEM 490-M16
Molecular Weight 350.43 349.42 (est.) 470.61 267.28
Melting Point 128–130°C 110–112°C (est.) N/A 145–147°C
Reactivity High (thiolacetate) Moderate (acetate) Low (protected) Low (carboxylic acid)
Application Cephalosporin acylation Intermediate Protected intermediate Solubility enhancer
Stability Stable in dry conditions Hygroscopic Requires deprotection Acid-sensitive

Data Sources :

Pharmacological and Industrial Relevance

  • AE-active ester : Preferred in industrial-scale cephalosporin production due to balanced reactivity and stability .
  • TAEM : Used in specialized syntheses requiring temporary protection of functional groups .
  • 490-M Series : Primarily research tools for studying structure-activity relationships in antibiotic design .

Biological Activity

S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate, also known by its CAS number 80756-85-0, is a compound primarily studied for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure comprising multiple functional groups that contribute to its potential therapeutic effects.

  • Molecular Formula : C13H10N4O2S3
  • Molecular Weight : 350.44 g/mol
  • CAS Number : 80756-85-0
  • Structural Features :
    • Contains benzothiazole and thiazole moieties.
    • Exhibits a methoxyimino group which may enhance biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of this compound against various pathogens:

Pathogen Activity Reference
Escherichia coliInhibitory
Staphylococcus aureusModerate inhibition
Candida albicansEffective

The compound's mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in animal models:

  • Study Findings : In a murine model of inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Mechanism : The compound may modulate the NF-kB signaling pathway, which is crucial in inflammatory responses.

Anticancer Potential

Emerging research highlights the potential anticancer properties of this compound:

  • Cell Lines Tested : The compound has been evaluated on various cancer cell lines including breast (MCF-7) and lung (A549) cancer cells.
  • Results : Significant cytotoxic effects were observed, with IC50 values indicating potent activity against these cell lines.
Cell Line IC50 (µM) Reference
MCF-715.5
A54912.3

Case Studies and Research Findings

  • Case Study on Antimicrobial Resistance :
    • A study investigated the effect of this compound on antibiotic-resistant strains of E. coli. Results indicated that the compound could restore sensitivity to commonly used antibiotics, suggesting a potential role in combating resistance.
  • In Vivo Anti-inflammatory Study :
    • In a controlled experiment involving rats with induced paw edema, treatment with the compound resulted in a significant reduction in swelling compared to controls, supporting its anti-inflammatory claims.
  • Cytotoxicity Assessment :
    • A detailed analysis using flow cytometry assessed apoptosis in cancer cells treated with varying concentrations of the compound. The results showed increased apoptotic markers, indicating that the compound induces programmed cell death in malignant cells.

Q & A

Q. What are the established synthetic routes for S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution reactions. A key method involves reacting 7-amino-cephalosporanic acid (7-ACA) with the thiolacetate derivative in triethylamine and dichloromethane, achieving yields up to 95% . Optimization includes controlling reaction temperature (20–25°C), stoichiometric ratios (1:1.2 molar ratio of 7-ACA to thiolacetate), and using triethylamine as both a base and solvent . Catalysts like calcium chloride in aqueous methanol can further enhance yields for derivatives (e.g., 65% for 3-methyl ether products) .

Q. How is the molecular structure of this compound characterized in academic research?

Structural characterization employs spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR verify the methoxyimino, benzothiazolyl, and thiazolethiolacetate moieties .
  • IR Spectroscopy : Peaks at 1670–1700 cm1^{-1} confirm the presence of the α-(methoxyimino)acetate group .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 350.43 align with the molecular formula C13H10N4O2S3\text{C}_{13}\text{H}_{10}\text{N}_4\text{O}_2\text{S}_3 .

Q. What is the role of this compound in cephalosporin antibiotic development?

It serves as a critical intermediate for third- and fourth-generation cephalosporins (e.g., cefpodoxime proxetil and cefepime). The 2-amino-4-thiazolyl group enhances β-lactamase stability, while the methoxyimino moiety improves Gram-negative bacterial coverage . Its reactivity enables side-chain modifications to optimize pharmacokinetic properties .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

DFT studies at the B3LYP/6-31G(d,p) level reveal:

  • Molecular Geometry : Planar benzothiazolyl and thiazole rings stabilize conjugation .
  • Frontier Molecular Orbitals : The HOMO-LUMO gap (4.2 eV) indicates moderate reactivity, with electron density localized on the thiolacetate sulfur and methoxyimino groups .
  • Natural Bond Orbital (NBO) Analysis : Charge transfer from the benzothiazolyl ring to the methoxyimino group enhances electrophilic reactivity at the sulfur atom .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

Discrepancies (e.g., 95% vs. 65% yields) arise from:

  • Protecting Groups : Use of 2-chloroacetyl chloride for amino protection reduces reactivity, lowering yields .
  • Catalytic Systems : Calcium chloride in methanol improves etherification efficiency compared to non-catalytic conditions .
  • Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) favor nucleophilic substitution over protic solvents .

Q. How does the compound’s structure-activity relationship (SAR) inform cephalosporin design?

SAR studies highlight:

  • Thiazolethiolacetate Group : Enhances membrane permeability via lipophilicity .
  • Methoxyimino Moiety : Reduces hydrolysis by bacterial β-lactamases, confirmed via MIC assays against E. coli .
  • Benzothiazolyl Ring : Contributes to π-π stacking with penicillin-binding proteins (PBPs), as shown in molecular docking simulations .

Methodological Considerations

  • Experimental Design : Use response surface methodology (RSM) to optimize reaction parameters (temperature, pH, catalyst loading) .
  • Data Validation : Cross-reference NMR/IR data with computational predictions (e.g., Gaussian-simulated spectra) to confirm structural assignments .
  • Contradiction Analysis : Employ kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps in low-yield syntheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate
Reactant of Route 2
S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate

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